4-(2-Chloro-4-fluorobenzyl)thiomorpholine

Description

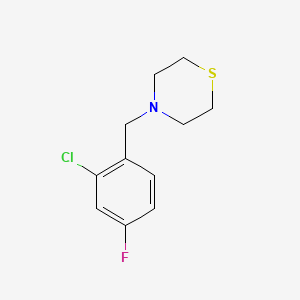

4-(2-Chloro-4-fluorobenzyl)thiomorpholine (CAS 1443329-63-2) is a thiomorpholine derivative featuring a benzyl substituent with chloro and fluoro groups at the 2- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₃ClFNS, with a molecular weight of approximately 243.75 g/mol. Thiomorpholine derivatives are characterized by a six-membered ring containing one sulfur and one nitrogen atom, which distinguishes them from morpholine analogues (where sulfur is replaced by oxygen). The dual halogen substitution in this compound enhances lipophilicity and electronic effects, making it a candidate for medicinal chemistry applications, particularly in drug discovery .

Properties

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNS/c12-11-7-10(13)2-1-9(11)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEZOMXDPCVBTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=C(C=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloro-4-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to scalable and cost-effective production methods .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)thiomorpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or THF.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted thiomorpholine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

4-(2-Chloro-4-fluorobenzyl)thiomorpholine exhibits significant pharmacological activities, making it a candidate for drug development. Its structural similarity to morpholine derivatives allows it to interact with various biological targets:

- Antimicrobial Activity : Studies have indicated that thiomorpholine derivatives possess antibacterial and antifungal properties, which can be leveraged in developing new antibiotics .

- Analgesic Effects : Research suggests that compounds containing the thiomorpholine moiety may exhibit analgesic effects, providing potential for pain management therapies .

- Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth, particularly through mechanisms involving apoptosis and cell cycle regulation .

Case Study: Inhibition of Tyrosinase

A notable study focused on the inhibition of the enzyme tyrosinase, which is crucial in melanin production. Compounds similar to this compound showed promising IC50 values, indicating their potential as skin-whitening agents or treatments for hyperpigmentation disorders .

Biological Research

Mechanistic Studies

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity. This interaction is critical in understanding how thiomorpholines can affect various biological pathways:

- Enzyme Inhibition : The presence of the 2-chloro-4-fluorobenzyl group enhances binding affinity to target enzymes, making it a valuable scaffold for developing inhibitors against diseases like cancer and bacterial infections .

- Signal Transduction Modulation : Research has shown that these compounds can influence signal transduction pathways, which are vital for cellular communication and response to external stimuli .

Industrial Applications

Specialty Chemicals

In addition to its biological applications, this compound serves as an intermediate in the synthesis of specialty chemicals:

- Reagents in Organic Synthesis : The compound is utilized in various synthetic routes to produce more complex organic molecules, facilitating advancements in chemical manufacturing .

- Corrosion Inhibitors : Thiomorpholine derivatives are known for their effectiveness as corrosion inhibitors in various industrial applications, protecting metals from oxidative damage .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to other thiomorpholine derivatives:

| Property/Derivative | This compound | Other Thiomorpholines |

|---|---|---|

| Antimicrobial Activity | High | Moderate |

| Analgesic Potential | Significant | Variable |

| Anticancer Efficacy | Promising | Limited |

| Industrial Use | Specialty chemicals | General reagents |

| Enzyme Inhibition | Effective (IC50 values < 5 μM) | Varies |

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and neurotransmission .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogues include halogen-substituted benzyl-thiomorpholines and related heterocycles. Substitutions on the benzyl ring and the heteroatom (S vs. O) significantly influence physicochemical and biological properties.

Table 1: Structural Comparison of Thiomorpholine Derivatives

| Compound Name | CAS Number | Substituents on Benzyl Ring | Heteroatom | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 4-(2-Chloro-4-fluorobenzyl)thiomorpholine | 1443329-63-2 | 2-Cl, 4-F | S | C₁₁H₁₃ClFNS | 243.75 |

| 4-(4-Chlorobenzyl)thiomorpholine | 17494-26-7 | 4-Cl | S | C₁₁H₁₄ClNS | 227.75 |

| 4-(4-Fluorobenzyl)thiomorpholine | 1542-56-9 | 4-F | S | C₁₁H₁₄FNS | 211.30 |

| 4-(4-Nitrophenyl)thiomorpholine | - | 4-NO₂ | S | C₁₀H₁₂N₂O₂S | 224.28 |

| Morpholine analogue (e.g., 4-(4-Fluorobenzyl)morpholine) | - | 4-F | O | C₁₁H₁₄FNO | 195.24 |

- Key Observations: The dual halogen substitution in this compound increases lipophilicity (log P) compared to mono-halogenated analogues . The electron-withdrawing nitro group in 4-(4-Nitrophenyl)thiomorpholine enhances reactivity in nucleophilic substitution reactions, making it a precursor for aniline derivatives . Sulfur vs. Oxygen: Thiomorpholine derivatives exhibit distinct solid-state packing (e.g., dimerization via C–H···O interactions) compared to morpholine analogues due to sulfur's larger atomic radius and polarizability .

Physicochemical Properties

Table 3: Physicochemical Properties

- Lipophilicity : Dual halogenation increases membrane permeability but may reduce aqueous solubility.

- Metabolic Soft Spot : Thiomorpholine’s sulfur atom is prone to oxidation, which can be leveraged for prodrug design .

Biological Activity

4-(2-Chloro-4-fluorobenzyl)thiomorpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring substituted with a chlorofluorobenzyl group. Its structure can be represented as follows:

- Chemical Formula : C11H12ClFNS

- Molecular Weight : 233.73 g/mol

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, influencing biochemical pathways related to neurotransmission and inflammation.

- Neurotransmitter Modulation : Similar compounds have shown effects on neurotransmitter levels, suggesting that this compound may modulate neurotransmitter systems, potentially impacting conditions such as epilepsy and anxiety disorders .

- Oxidative Stress Response : The compound may exhibit protective effects against oxidative stress, which is critical in neurodegenerative diseases .

Biological Activity Findings

Recent studies have highlighted the compound's potential therapeutic applications:

Study 1: Neuroprotective Effects in Zebrafish Models

In an investigation using zebrafish models of epilepsy, GM-90432 (related to the thiomorpholine) was found to improve survival rates and reduce seizure-like behaviors. The study suggested that modulation of serotonin and other neurosteroids played a crucial role in its protective effects against pentylenetetrazole-induced seizures .

Study 2: Structural Activity Relationship (SAR)

Research into the SAR of thiomorpholine derivatives indicated that modifications in the benzyl substituent could significantly alter biological activity. Compounds with halogen substitutions showed enhanced potency against certain biological targets, suggesting that this compound may possess unique pharmacological properties due to its specific substituents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorofluorobenzyl group | Potential anti-epileptic |

| GM-90432 | Thiomorpholine with thienyl | Anti-seizure effects |

| 5-thiodidehydropyranylcytosine derivative | Thiopyran skeleton | Anti-HIV properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.